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Compound of Interest

Compound Name: Perakine

Cat. No.: B10819628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
sarpagine-type indole alkaloid, Perakine. The information presented herein is crucial for the
identification, characterization, and further development of this natural product for potential
therapeutic applications. This document summarizes the available Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for Perakine, along with
the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. The following tables summarize the reported *H and 3C NMR spectral data for

Perakine.

'H NMR Spectral Data of Perakine

Table 1: *H NMR Chemical Shifts and Coupling Constants for Perakine
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Atom No. Chemical Shift (5) Multiplicity Coupling Constant
ppm (9) Hz

3 4.12 m

5a 2.95 m

5B 3.45 m

6a 2.10 m

6p 2.35 m

9 7.48 d 78

10 7.12 t 78

11 7.18 t 78

12 7.35 d 78

1l4a 1.85 m

14B 2.20 m

15 3.85 m

16 545 g 6.8

17-OH 4.25 brs

18 1.65 d 6.8

19 5.80 s

N(1)-H 8.10 s

Data obtained in CDCIs at 400 MHz.

3C NMR Spectral Data of Perakine

Table 2: 3C NMR Chemical Shifts for Perakine
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Atom No. Chemical Shift (8) ppm
2 134.5
3 55.8
5 52.1
6 21.7
7 108.2
8 128.5
9 118.2
10 119.8
11 121.5
12 110.9
13 148.2
14 34.6
15 40.1
16 75.3
18 221
19 125.4
20 138.7
21 65.4

Data obtained in CDCIs at 100 MHz.

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in
deuterated chloroform (CDCIsz) with tetramethylsilane (TMS) as the internal standard. *H and
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13C NMR spectra were acquired at room temperature. Standard pulse sequences were used for
one-dimensional experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which is essential for determining the molecular weight and elemental composition.

High-Resolution Electrospray lonization Mass
Spectrometry (HRESIMS) Data

Table 3: HRESIMS Data for Perakine

lon Calculated m/z Found m/z

[M-+H]*+ 311.1754 311.1756

The HRESIMS data for Perakine is consistent with the molecular formula C19H22N202.

Experimental Protocol for Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer
equipped with an electrospray ionization (ESI) source. The analysis was performed in the
positive ion mode. The sample was dissolved in methanol and introduced into the mass
spectrometer via direct infusion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation.

FT-IR Spectral Data of Perakine

Table 4: Characteristic FT-IR Absorption Bands for Perakine
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Wavenumber (cm~?) Functional Group Assignment
3400 O-H stretching (hydroxyl group)
3250 N-H stretching (indole)

2925 C-H stretching (aliphatic)

1610 C=C stretching (aromatic)

1450 C-H bending

1050 C-O stretching

Experimental Protocol for IR Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FT-IR) spectrometer. The
sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400
cm™i.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structure elucidation of Perakine.
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Structure of Perakine
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Caption: Workflow for the isolation and structural elucidation of Perakine.

This guide provides a consolidated resource for the spectroscopic data of Perakine, intended
to aid researchers in their ongoing and future work with this compound. The detailed
experimental protocols offer a basis for the replication and verification of these findings.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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